Pentafluorophenoxyacetic acid

Description

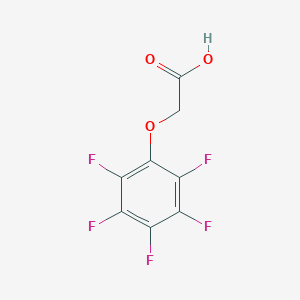

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3,4,5,6-pentafluorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O3/c9-3-4(10)6(12)8(7(13)5(3)11)16-1-2(14)15/h1H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMXPFEBIAASLOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)OC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164138 | |

| Record name | (Pentafluorophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14892-14-9 | |

| Record name | 2-(2,3,4,5,6-Pentafluorophenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14892-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Pentafluorophenoxy)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014892149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14892-14-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Pentafluorophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (pentafluorophenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Pentafluorophenoxy)acetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL6BBB4SAN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Advanced Synthetic Chemistry

Established Synthetic Routes to Pentafluorophenoxyacetic Acid

The most prominent and widely utilized method for synthesizing this compound is an adaptation of the Williamson ether synthesis. gordon.eduwikipedia.org This method is valued for its reliability and straightforward approach.

The core of the established synthesis is the nucleophilic substitution (SN2) reaction between a pentafluorophenoxide salt and an acetic acid derivative bearing a leaving group. wikipedia.orgmasterorganicchemistry.com

The process begins with the deprotonation of pentafluorophenol (B44920) using a suitable base. Due to the electron-withdrawing nature of the five fluorine atoms, pentafluorophenol is significantly more acidic than phenol, allowing for the use of common bases like sodium hydroxide (B78521) or potassium carbonate. francis-press.com This acid-base reaction generates the pentafluorophenoxide anion, a potent nucleophile.

This anion then attacks the electrophilic carbon of a haloacetic acid, typically ethyl bromoacetate (B1195939) or chloroacetic acid. gordon.eduwikipedia.org In this concerted SN2 mechanism, the phenoxide ion displaces the halide leaving group, forming an ester intermediate (ethyl pentafluorophenoxyacetate). The final step involves the hydrolysis of this ester, usually under basic or acidic conditions, to yield the target molecule, this compound.

Deprotonation: C₆F₅OH + Base → C₆F₅O⁻ + [H-Base]⁺

Nucleophilic Substitution (Ether Formation): C₆F₅O⁻ + X-CH₂-COOR → C₆F₅O-CH₂-COOR + X⁻ (where X = Cl, Br; R = Alkyl group)

Hydrolysis: C₆F₅O-CH₂-COOR + H₂O → C₆F₅O-CH₂-COOH + R-OH

Optimizing the synthesis of this compound involves careful control over several reaction parameters to maximize yield and purity while minimizing side reactions. Key factors include the choice of solvent, base, and temperature.

Non-protic polar solvents such as dimethylformamide (DMF) or acetone (B3395972) are often preferred as they effectively solvate the cation of the base without interfering with the nucleophilicity of the phenoxide ion. francis-press.com The choice of base is also critical; stronger bases like sodium hydride can be used for complete deprotonation, while weaker bases like potassium carbonate are often sufficient and easier to handle. francis-press.com The reaction temperature is typically maintained at a moderate level to ensure a reasonable reaction rate without promoting elimination side reactions, which can occur with secondary or tertiary alkyl halides but are less of a concern with the primary halide of haloacetic esters. wikipedia.org

| Parameter | Condition | Rationale |

|---|---|---|

| Solvent | Acetone, DMF, Acetonitrile | Aprotic polar solvents enhance nucleophilicity of the phenoxide. francis-press.com |

| Base | K₂CO₃, NaOH | Sufficiently strong to deprotonate the acidic pentafluorophenol. francis-press.com |

| Reactant | Ethyl bromoacetate | Good leaving group (Br⁻) and the primary carbon is ideal for SN2 reaction. masterorganicchemistry.com |

| Temperature | Reflux in Acetone (approx. 56°C) | Provides sufficient energy for the reaction without significant side product formation. |

Novel and Emerging Synthetic Strategies

Research into the synthesis of this compound and related compounds is moving towards more sustainable and efficient methodologies, aligning with the principles of modern chemical manufacturing.

Green chemistry principles aim to reduce the environmental impact of chemical processes. researchgate.net In the context of this compound synthesis, this involves exploring alternative solvents, reducing energy consumption, and minimizing waste. One emerging technique is the use of microwave irradiation. chemicalbook.com Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often resulting in cleaner reactions with higher yields. Another approach is the investigation of more benign solvent systems, such as ionic liquids or even water, potentially coupled with phase-transfer catalysts to facilitate the reaction between the aqueous and organic phases.

Derivatization Strategies and Functional Group Transformations

The chemical structure of this compound offers two primary sites for modification: the carboxylic acid group and the pentafluorophenyl ring. The carboxylic acid is the more reactive handle and is the focus of most derivatization strategies. imperial.ac.uk

The carboxylic acid functional group can be readily converted into a variety of other functional groups. These transformations are standard in organic synthesis and allow for the incorporation of the pentafluorophenoxyacetyl moiety into larger molecules. elte.huyoutube.com

Esterification: Reaction with an alcohol in the presence of an acid catalyst yields the corresponding ester. This is a common method for creating derivatives for analytical purposes or for modifying the compound's solubility.

Amide Formation: The carboxylic acid can be activated and reacted with a primary or secondary amine to form an amide. Common activating agents include carbodiimides (like DCC) or conversion to an acid chloride. nih.gov The pentafluorophenyl ester of an acid is itself a highly "active ester" used to promote the formation of peptide bonds in synthesis. highfine.com

Conversion to Acid Chloride: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the more reactive pentafluorophenoxyacetyl chloride. This intermediate is a versatile precursor for forming esters and amides under very mild conditions. ub.edu

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, 2-(pentafluorophenoxy)ethanol. imperial.ac.uk

| Starting Group | Reagent(s) | Resulting Functional Group | Derivative Name Example |

|---|---|---|---|

| Carboxylic Acid | Ethanol, H₂SO₄ (cat.) | Ester | Ethyl pentafluorophenoxyacetate |

| Carboxylic Acid | SOCl₂ | Acid Chloride | Pentafluorophenoxyacetyl chloride |

| Carboxylic Acid | 1. SOCl₂ 2. Ammonia (NH₃) | Amide | 2-(Pentafluorophenoxy)acetamide |

| Carboxylic Acid | LiAlH₄, then H₂O | Primary Alcohol | 2-(Pentafluorophenoxy)ethanol |

These transformations underscore the utility of this compound as a versatile building block in medicinal chemistry and materials science.

Synthesis of this compound Esters and Amides

The synthesis of esters and amides derived from this compound is crucial for their application in subsequent chemical transformations. These derivatives are typically prepared through standard organic chemistry protocols, often involving the activation of the carboxylic acid group to facilitate nucleophilic attack by an alcohol or amine.

Esters: The formation of this compound esters is commonly achieved by reacting the parent carboxylic acid with an alcohol in the presence of a coupling agent or by converting the acid to a more reactive intermediate, such as an acyl chloride.

Coupling Agent-Mediated Esterification: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC) are frequently employed to facilitate the direct esterification of the carboxylic acid with an alcohol. reddit.comresearchgate.net In this method, the coupling agent activates the carboxyl group, making it susceptible to nucleophilic attack by the alcohol.

Acyl Chloride Route: A two-step procedure can also be utilized. First, this compound is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the highly reactive pentafluorophenoxyacetyl chloride. This intermediate is then subsequently reacted with the desired alcohol, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, to yield the corresponding ester. nih.gov

Amides: The synthesis of amides from this compound generally follows two primary pathways: direct reaction with amines using coupling agents or a two-step process involving an activated ester intermediate.

Direct Amidation: Similar to ester synthesis, coupling agents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or boronic acid catalysts can be used to promote the direct formation of an amide bond between this compound and a primary or secondary amine. organic-chemistry.org

Via Activated Esters: A common and efficient method involves first converting the carboxylic acid into an "active ester," such as a pentafluorophenyl (Pfp) ester. researchgate.net This activated intermediate is highly reactive towards nucleophilic substitution and readily reacts with primary or secondary amines to form the desired amide, releasing pentafluorophenol as a byproduct. youtube.com This approach is particularly useful when dealing with sensitive substrates due to its mild reaction conditions. nih.gov

The choice of synthetic route often depends on the specific substrate, desired yield, and reaction conditions required.

| Derivative Type | Synthetic Method | Key Reagents | General Reaction Conditions |

|---|---|---|---|

| Ester | Coupling Agent-Mediated | This compound, Alcohol, DCC or DIC | Anhydrous organic solvent (e.g., CH₂Cl₂), Room temperature |

| Ester | Acyl Chloride Route | 1. SOCl₂ or (COCl)₂ 2. Alcohol, Triethylamine | 1. Anhydrous solvent, Reflux 2. Anhydrous solvent, 0°C to Room temperature |

| Amide | Direct Amidation | This compound, Amine, HBTU or Boronic Acid Catalyst | Anhydrous organic solvent (e.g., DMF), Room temperature |

| Amide | Via Activated Ester | 1. Pentafluorophenol, DCC 2. Amine | 1. Anhydrous solvent (e.g., CH₂Cl₂) 2. Anhydrous solvent (e.g., DMF) |

Incorporation into Complex Molecular Architectures

The pentafluorophenoxyacetyl group can be incorporated into larger and more complex molecules, such as peptides, oligonucleotides, and polymers, by leveraging the reactivity of its derivatives. The most common strategy involves the use of activated esters of this compound, particularly the pentafluorophenyl (Pfp) ester. These activated esters serve as efficient acylating agents, enabling the covalent attachment of the pentafluorophenoxyacetyl moiety to nucleophilic groups (e.g., amines, thiols) present in the target macromolecule.

The pentafluorophenyl ester group is an excellent leaving group, which facilitates the acylation reaction under mild conditions. This is particularly advantageous when working with delicate biomolecules that are sensitive to harsh reagents or high temperatures. For instance, the pentafluorophenyl ester of a carboxylic acid can be used to modify the amino groups of amino acids or peptides, forming stable amide bonds. researchgate.net This methodology is foundational in solid-phase peptide synthesis and bioconjugation chemistry. researchgate.net

By analogy, this compound can be converted to its corresponding pentafluorophenyl ester or another activated form. This reactive intermediate can then be used to introduce the pentafluorophenoxyacetyl group as a labeling tag, a modifying agent, or a building block in the synthesis of complex, fluorinated molecular architectures. The highly fluorinated phenyl ring provides a unique spectroscopic signature (e.g., for ¹⁹F NMR) and can modulate the physicochemical properties, such as lipophilicity and metabolic stability, of the resulting conjugate.

Stereocontrolled Synthesis of Fluorine-Containing Derivatives

The development of stereocontrolled synthetic methods for organofluorine compounds is a significant area of research, as the spatial arrangement of atoms, including fluorine, can profoundly impact a molecule's biological activity. While specific literature detailing the stereocontrolled synthesis of derivatives of this compound itself is not widespread, general principles established for other fluorinated molecules can be applied.

Stereocenters can be introduced into derivatives of this compound on the acetyl portion of the molecule. For example, creating a chiral center at the α-position to the carbonyl group would lead to enantiomeric or diastereomeric forms of the derivative. Achieving stereocontrol in such syntheses often relies on several key strategies:

Chiral Auxiliaries: A chiral auxiliary can be attached to the this compound backbone. This auxiliary directs the stereochemical outcome of a subsequent reaction, such as alkylation at the α-position, before being cleaved to yield the chiral product.

Asymmetric Catalysis: The use of chiral catalysts (e.g., metal-ligand complexes or organocatalysts) can enable the enantioselective transformation of a prochiral derivative of this compound into a chiral product.

Substrate-Controlled Reactions: If a stereocenter already exists within the molecule that is being reacted with this compound, it can influence the stereochemical outcome of the reaction, a principle known as diastereoselection.

An efficient synthetic approach for constructing other fluorine-containing molecules, such as piperidine (B6355638) γ-amino acid derivatives, has been developed based on the oxidative ring-opening of an unsaturated bicyclic γ-lactam, followed by double reductive amination with various fluoroalkylamines. researchgate.net Such multi-step strategies that rely on chiral starting materials or stereoselective reactions could hypothetically be adapted to synthesize complex, chiral derivatives starting from or incorporating the this compound motif. amanote.commtak.hu

Spectroscopic and Computational Characterization in Depth

Advanced Spectroscopic Analysis

Spectroscopic analysis provides empirical data on the connectivity of atoms, the types of chemical bonds present, and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For pentafluorophenoxyacetic acid, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. It would feature a singlet corresponding to the two equivalent protons of the methylene (B1212753) (-CH₂) group and a broader singlet for the acidic proton of the carboxyl (-COOH) group. The chemical shift of the methylene protons is influenced by the adjacent electron-withdrawing oxygen and the pentafluorophenoxy group.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom: the carbonyl carbon of the acid, the methylene carbon, and the carbons of the pentafluorophenyl ring. The carbon attached to the oxygen (C-O) would be significantly downfield, as would the carbons bonded to fluorine, due to their high electronegativity.

¹⁹F NMR: As a powerful tool for analyzing fluorinated compounds, ¹⁹F NMR is crucial for characterizing the pentafluorophenyl group. nih.govnih.gov It is expected to show three distinct signals for the fluorine atoms at the ortho, meta, and para positions relative to the ether linkage. The integration of these signals would be in a 2:2:1 ratio, respectively. Complex coupling patterns (J-coupling) between the different fluorine nuclei would also be observed, providing definitive structural confirmation. sci-hub.se

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ) | Multiplicity | Coupling Constants (J) | Assignment |

|---|---|---|---|---|

| ¹H | ~4.8 ppm | Singlet | N/A | -O-CH₂ -COOH |

| ¹H | ~11-13 ppm | Broad Singlet | N/A | -CH₂-COOH |

| ¹³C | ~65 ppm | Singlet | N/A | -O-C H₂-COOH |

| ¹³C | ~170 ppm | Singlet | N/A | -CH₂-C OOH |

| ¹⁹F | ~ -155 ppm | Multiplet | J(F-F) | ortho-Fluorines |

| ¹⁹F | ~ -165 ppm | Multiplet | J(F-F) | para-Fluorine |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, identifies the functional groups and bonding arrangements within a molecule by measuring the vibrations of its bonds. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A sharp and intense peak around 1700-1730 cm⁻¹ corresponds to the C=O (carbonyl) stretch. Strong absorptions related to C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region, and the C-O-C (ether) linkage would show characteristic stretches as well.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch will be present. Aromatic ring vibrations, particularly the symmetric "breathing" mode of the pentafluorophenyl ring, are often strong in the Raman spectrum, providing a clear marker for this structural feature. americanpharmaceuticalreview.com

Table 2: Key Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

|---|---|---|

| 2500-3300 | O-H stretch (carboxylic acid dimer) | IR |

| 1700-1730 | C=O stretch (carbonyl) | IR, Raman |

| 1450-1550 | C=C stretch (aromatic ring) | IR, Raman |

| 1100-1300 | C-F stretch | IR |

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight and valuable information about the molecule's structure through fragmentation patterns.

Under typical electron impact (EI) ionization, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight of this compound. The fragmentation of carboxylic acids often involves the loss of the carboxyl group or parts of it. libretexts.org For this compound, key fragmentation pathways would include:

Loss of the carboxylic acid head group (-COOH), resulting in a major fragment ion.

Decarboxylation (loss of CO₂), a common fragmentation pathway for perfluoroalkyl carboxylic acids. nih.gov

Cleavage of the ether bond, leading to fragments corresponding to the pentafluorophenoxy cation or the carboxymethyl cation.

Characteristic fragmentation of the pentafluorophenyl ring.

High-resolution mass spectrometry (HRMS) can determine the elemental composition of the parent molecule and its fragments with high accuracy, providing unambiguous confirmation of the chemical formula.

Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 242 | [C₈H₃F₅O₃]⁺ | Molecular Ion (M⁺) |

| 197 | [C₇H₂F₅O]⁺ | Loss of -COOH |

| 183 | [C₆F₅O]⁺ | Cleavage at ether bond |

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. elte.hu The absorption spectrum provides information about the electronic structure, particularly in molecules with chromophores (light-absorbing groups).

In this compound, the primary chromophore is the pentafluorophenyl ring. The presence of this aromatic system leads to characteristic π → π* transitions. libretexts.orgyoutube.com The lone pair electrons on the ether oxygen and carbonyl oxygen can also participate in n → π* transitions. The absorption maxima (λ_max) for these transitions are influenced by the electronic effects of the fluorine substituents and the acetic acid side chain. The highly electronegative fluorine atoms can cause a shift in the absorption bands compared to a non-fluorinated phenoxyacetic acid. uomustansiriyah.edu.iq

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λ_max Region |

|---|---|---|

| π → π* | Pentafluorophenyl Ring | ~200-280 nm |

Computational Chemistry and Theoretical Studies

Theoretical calculations complement experimental data by providing a deeper understanding of molecular structure, stability, and spectroscopic properties from first principles.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Predict the most stable three-dimensional conformation, including bond lengths, bond angles, and dihedral angles.

Predict Vibrational Spectra: Calculate theoretical IR and Raman frequencies. These calculated values, when scaled appropriately, show excellent agreement with experimental spectra and are invaluable for making definitive vibrational assignments. nih.govresearchgate.net

Simulate NMR Spectra: Calculate theoretical chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei, which aids in the interpretation of complex experimental NMR data.

Determine Electronic Properties: Calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the molecular electrostatic potential, and charge distribution across the molecule. dntb.gov.ua These calculations provide insight into the molecule's reactivity and intermolecular interactions.

By comparing DFT-calculated data with experimental spectroscopic results, a highly detailed and validated model of the molecular and electronic structure of this compound can be achieved.

Table 5: Applications of DFT Calculations for this compound

| Calculated Property | Application |

|---|---|

| Optimized Geometry | Prediction of stable 3D structure, bond lengths, and angles. |

| Vibrational Frequencies | Assignment of experimental IR and Raman spectra. |

| NMR Chemical Shifts | Interpretation and confirmation of ¹H, ¹³C, and ¹⁹F NMR data. |

| HOMO/LUMO Energies | Understanding electronic transitions and reactivity. |

Ab Initio Calculations (e.g., Møller-Plesset Perturbation Theory)

Ab initio calculations, which are derived directly from theoretical principles without the inclusion of experimental data, offer a high level of accuracy in describing the electronic structure of molecules. Møller-Plesset (MP) perturbation theory is a prominent ab initio method that improves upon the Hartree-Fock method by incorporating electron correlation effects. This is particularly important for accurately determining the conformational preferences and energetic landscapes of molecules like this compound.

Detailed computational studies have been conducted to investigate the structural stability of this compound. These studies have employed both Density Functional Theory (DFT), specifically the B3LYP functional, and ab initio Møller-Plesset second-order (MP2) calculations with the 6-311G** basis set. The primary focus of this research has been to determine the most stable conformation of the molecule.

The calculations have predicted that this compound predominantly exists in a specific non-planar conformation, designated as the Cgcpp structure. This prediction holds true at both the DFT and MP2 levels of theory, indicating a strong theoretical consensus on the molecule's preferred geometry. For the related parent compound, phenoxyacetic acid, Møller-Plesset calculations up to the fourth order (MP4(SDQ)) have further reinforced the stability of the Cgcpp conformation over other possible structures. In these higher-level calculations on phenoxyacetic acid, the Cgcpp form was found to be energetically lower than other conformers by approximately 0.8 to 1.4 kcal/mol, lending further credence to the predicted stability of this structural motif in the fluorinated analogue.

| Computational Method | Basis Set | Predicted Predominant Conformation |

|---|---|---|

| DFT-B3LYP | 6-311G | Cgcpp |

| MP2 | 6-311G | Cgcpp |

Molecular Dynamics Simulations

As of the latest available research, specific studies focusing on the molecular dynamics (MD) simulations of this compound are not widely documented in publicly accessible scientific literature. MD simulations would be invaluable for understanding the dynamic behavior of this molecule in various environments, such as in solution or interacting with biological macromolecules. Such simulations could provide insights into its solvation properties, conformational flexibility over time, and transport characteristics, which are crucial for applications in materials science and pharmacology. The absence of such studies represents a notable gap in the comprehensive computational characterization of this compound.

Quantum Chemical Methods for Spin Crossover Phenomena

Spin crossover (SCO) is a phenomenon typically observed in coordination complexes of transition metals, where the spin state of the central metal ion can be switched between a low-spin and a high-spin state by external stimuli. Quantum chemical methods are employed to predict and understand the electronic and structural changes associated with this transition.

A review of the current scientific literature indicates that there are no specific studies applying quantum chemical methods to investigate spin crossover phenomena in complexes involving this compound as a ligand. Research in this area is predominantly focused on complexes with nitrogen-donor ligands or other specific chelating agents that are more conducive to inducing spin transitions in metal centers. Consequently, the potential for this compound to act as a ligand in a spin crossover complex remains an unexplored area of computational chemistry.

Advanced Applications in Materials Science and Polymer Chemistry

Integration into Polymeric Systems

Currently, there is a lack of specific evidence in scientific literature detailing the use of Pentafluorophenoxyacetic acid as a direct monomer in polymer synthesis. While various fluorinated monomers are utilized for their ability to impart unique properties such as thermal stability and chemical resistance to polymers, the direct polymerization of this compound has not been a prominent subject of published research.

The role of this compound as a modifier in polymer networks is not explicitly described in available research. However, the pentafluorophenyl group is a known reactive moiety in polymer chemistry. Polymers containing pentafluorophenyl esters, such as poly(pentafluorophenyl methacrylate), are often used as platforms for post-polymerization modification. These activated esters readily react with amines and other nucleophiles to introduce a wide range of functionalities into the polymer structure. This suggests a potential, though not directly documented, role for derivatives of this compound in the modification of polymer networks.

There is no direct information found regarding the specific use of this compound in Controlled Radical Polymerization (CRP) applications. CRP techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are powerful methods for creating well-defined polymers. While monomers containing pentafluorophenyl groups, like pentafluorophenyl methacrylate, have been successfully polymerized using these techniques, the involvement of this compound in such processes is not reported.

Functional Materials Development

There is no scientific literature that points to the use of this compound in the development of Organic Light-Emitting Diodes (OLEDs). The design of materials for OLEDs is a highly active area of research, focusing on molecules that exhibit specific electronic and photophysical properties. While some complex molecules incorporating a pentafluorophenoxy group have been investigated for their potential in OLEDs, this compound itself is not identified as a component in these functional materials.

Organic Thin-Film Transistors (OTFTs)

Organic thin-film transistors (OTFTs) are fundamental components of flexible and printed electronics. The performance of these devices is highly dependent on the molecular ordering and morphology of the organic semiconductor layer at the interface with the dielectric material. The introduction of the pentafluorophenoxy group into organic semiconductors has been explored as a strategy to control these properties.

One notable example involves bis(pentafluorophenoxy) silicon phthalocyanine (B1677752) (F₁₀-SiPc). nih.govacs.org Research on thin films of F₁₀-SiPc for OTFTs has shown that the surface chemistry of the dielectric layer significantly influences the thin-film morphology and molecular alignment, which in turn dictates device performance. nih.govacs.org In these studies, silicon dioxide (SiO₂) surfaces were modified with various self-assembled monolayers (SAMs) to alter their surface energies. nih.gov

It was found that films grown on n-octyltrichlorosilane (OTS) treated surfaces yielded the highest average electron mobility (μe) of 7.2 × 10⁻² cm²·V⁻¹·s⁻¹. nih.gov This enhanced performance was attributed to the formation of large domains and a favorable pseudo edge-on orientation of a subset of the F₁₀-SiPc molecules relative to the substrate. nih.gov This research underscores the importance of the interplay between the molecular structure of the semiconductor, featuring the pentafluorophenoxy groups, and the surface properties of the dielectric in optimizing OTFT performance.

Table 1: Performance of F₁₀-SiPc OTFTs on Modified Surfaces

| Surface Treatment | Average Electron Mobility (μe) (cm²·V⁻¹·s⁻¹) | Key Morphological Features |

|---|---|---|

| n-octyltrichlorosilane (OTS) | 7.2 × 10⁻² | Largest domain length, pseudo edge-on orientation |

| p-6P | Better performance than FPTS | Favorable molecular orientation |

Heat-Shielding Materials and Aerospace Applications

High-performance polymers are essential in the aerospace industry for applications requiring exceptional thermal stability, chemical resistance, and a high strength-to-weight ratio. agcchem.comfluorocarbon.co.ukalleghenyperformanceplastics.comfluorocarbon.co.uk Fluoropolymers, a class of polymers containing fluorine atoms, are particularly valued for these properties. agcchem.cominfinitalab.com The strong carbon-fluorine bond imparts excellent resistance to heat, chemicals, and weathering. agcchem.com

Materials such as polyimides (PI), polyether ether ketone (PEEK), and polytetrafluoroethylene (PTFE) are widely used in aerospace for components like insulation, seals, gaskets, and coatings. fluorocarbon.co.ukfluorocarbon.co.ukinfinitalab.com The incorporation of fluorine into these polymer backbones is a common strategy to enhance their performance characteristics. mdpi.comscielo.br For instance, fluorinated polyimides exhibit increased thermal stability, hydrophobicity, and radiation resistance, making them suitable for the harsh conditions of outer space. mdpi.com

While direct applications of polymers synthesized specifically from this compound in aerospace are not extensively documented in the reviewed literature, the presence of the pentafluorophenoxy group is characteristic of monomers used to create high-performance fluorinated polymers. The thermal stability and chemical inertness associated with the perfluorinated aromatic ring suggest that polymers incorporating this moiety would be promising candidates for aerospace applications where resistance to extreme temperatures and aggressive fluids is critical. agcchem.comfluorocarbon.co.uk

Low Dielectric Constant Materials

In the microelectronics industry, there is a high demand for materials with a low dielectric constant (low-k) to serve as insulators between metal interconnects. mdpi.com Low-k materials reduce signal delay, cross-talk, and power dissipation, enabling the fabrication of faster and more efficient integrated circuits. mdpi.comsemanticscholar.org A key strategy for designing low-k polymers is the introduction of fluorine atoms into the molecular structure. mdpi.comscielo.brsemanticscholar.orgnih.govnasa.gov

The incorporation of fluorine, particularly through bulky, fluorine-rich groups like trifluoromethyl (-CF₃) or pentafluorophenoxy, contributes to a lower dielectric constant for two main reasons:

Fluorinated polyimides are a prominent class of low-k materials. They are often synthesized from fluorinated diamine or dianhydride monomers. scielo.brnih.govrsc.org For example, polyimides derived from 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) are known for their low dielectric constants. nih.govnasa.govnasa.gov The synthesis of novel fluorinated monomers is an active area of research to further improve the dielectric properties of polyimides. nih.gov While specific examples using this compound as a direct precursor were not identified in the search, the principles of incorporating perfluorinated aromatic groups to achieve low dielectric constants are well-established. nih.gov

Table 2: Strategies to Lower the Dielectric Constant in Polyimides

| Strategy | Mechanism | Example Monomer Component |

|---|---|---|

| Incorporate Fluorine Atoms | Reduces polarizability and increases free volume | 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) nih.govnasa.govnasa.gov |

| Introduce Bulky Groups | Increases free volume by hindering polymer chain packing | 2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (BAPOFP) mdpi.com |

Lewis Acid Sites in Catalysis

Lewis acids are electron-pair acceptors and play a crucial role as catalysts in a vast array of organic reactions. The strength of a Lewis acid is a key determinant of its catalytic activity. In the context of organometallic chemistry and catalysis, the electronic properties of ligands coordinated to a metal center can significantly modulate the Lewis acidity of that metal.

This compound itself is a carboxylic acid and thus primarily functions as a Brønsted-Lowry acid (a proton donor). However, its conjugate base, the pentafluorophenoxyacetate anion, or the related pentafluorophenoxide group, can act as a ligand for a metal center. The highly electronegative fluorine atoms on the phenyl ring make the pentafluorophenoxy group strongly electron-withdrawing.

When such a ligand is coordinated to a metal center, it withdraws electron density from the metal. This electron withdrawal increases the effective positive charge on the metal center, thereby enhancing its Lewis acidity. semanticscholar.org This principle is used to tune the reactivity of metal-based catalysts. While the reviewed literature does not provide specific examples of this compound being directly used to create Lewis acid sites for the catalytic applications listed in the outline, the use of its derivatives as ligands to influence the Lewis acidity of metal complexes is a recognized concept in inorganic and organometallic chemistry. researchgate.net The quantitative evaluation of the Lewis acidity of metal ions can be performed using various spectroscopic and computational methods, which correlate the properties of the metal-ligand complex to its catalytic efficacy. researchgate.net

Research in Analytical Chemistry and Method Development

Derivatization Agents in Chemical Analysis

Derivatization is a chemical modification process used to convert an analyte into a product, or "derivative," with properties that are more suitable for a given analytical method. This is often done to improve volatility for gas chromatography (GC), enhance detectability, or alter chromatographic retention. Pentafluorophenoxyacetyl chloride, the acyl chloride derived from pentafluorophenoxyacetic acid, is employed as a derivatizing agent for compounds containing active hydrogens, such as alcohols, phenols, and amines. studylib.net The reaction introduces the highly electronegative pentafluorophenoxyacetyl group onto the target molecule.

The primary advantage of using pentafluorophenoxyacetyl chloride as a derivatizing agent is the significant enhancement in sensitivity when using an Electron Capture Detector (ECD) with a gas chromatograph. The five fluorine atoms on the aromatic ring of the derivative have a high affinity for capturing free thermal electrons, which is the operating principle of an ECD. This results in a greatly amplified signal for the derivatized analyte compared to the underivatized form, allowing for the detection of trace and ultra-trace quantities.

Analytes are converted into their pentafluorophenoxyacetyl esters or amides, which are typically more volatile and thermally stable, making them ideal for GC analysis. This derivatization strategy is particularly effective for small molecules that lack a strong electrophore and would otherwise exhibit a poor response on an ECD.

| Analyte Class | Functional Group | Resulting Derivative | Benefit of Derivatization |

|---|---|---|---|

| Alcohols | Hydroxyl (-OH) | Pentafluorophenoxyacetyl ester | Increased volatility and high ECD response |

| Phenols | Hydroxyl (-OH) on an aromatic ring | Pentafluorophenoxyacetyl ester | Masks polar group and confers strong electrophore |

| Primary & Secondary Amines | Amino (-NH2, -NHR) | Pentafluorophenoxyacetyl amide | Reduces polarity and enables ultra-trace detection |

In High-Performance Liquid Chromatography (HPLC), derivatization is performed "pre-column" to enhance the chromatographic behavior or detectability of analytes before they are separated. While less common than for GC-ECD, derivatizing analytes with pentafluorophenoxyacetyl chloride can be advantageous for HPLC coupled with mass spectrometry (MS).

The introduction of the pentafluorophenoxyacetyl group serves two main purposes. First, it increases the molecular weight of the analyte, which can be useful for shifting the mass-to-charge ratio (m/z) of small molecules to a more selective region of the mass spectrum, away from low-mass background interferences. Second, the polyfluorinated tag can enhance ionization efficiency in certain MS sources, particularly in negative ion mode, leading to lower detection limits. The derivatization also increases the hydrophobicity of polar analytes, leading to better retention and separation on commonly used reversed-phase columns like C18.

Method Validation and Interference Studies

The reliability of any analytical method hinges on a thorough validation process, which establishes its performance characteristics, including accuracy, precision, specificity, and sensitivity. In complex analyses, an internal standard is often used to ensure accuracy and precision. An internal standard is a compound with similar chemical properties to the analyte, which is added in a known quantity to every sample, standard, and blank before processing.

This compound itself has been utilized as an internal standard in the analysis of other compounds, such as herbicides. publications.gc.ca Because it is a synthetic compound not naturally found in environmental or biological samples, it is an ideal candidate for this purpose. publications.gc.ca When used as an internal standard, the this compound is derivatized alongside the target analytes. Any variability or inefficiency in the sample extraction, cleanup, and derivatization steps will affect the internal standard to the same degree as the analytes. By monitoring the signal of the derivatized internal standard, analysts can correct for these variations, thereby improving the accuracy and reproducibility of the results.

During method validation, specificity is crucial. This involves demonstrating that the analytical signal is solely from the target analyte and not from any interfering compounds in the sample matrix. Using a highly selective derivatization agent combined with a selective detector like an ECD or MS helps to minimize interferences.

| Validation Parameter | Definition | Contribution of this compound as an Internal Standard |

|---|---|---|

| Accuracy | Closeness of the measured value to the true value. | Corrects for procedural errors and losses during sample preparation, improving accuracy. |

| Precision | Closeness of repeated measurements to each other. | Minimizes the effect of inconsistent injection volumes and derivatization yields, leading to better precision (lower RSD). |

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | The use of a constant amount of internal standard helps to establish a more reliable calibration curve. |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | As a non-endogenous compound, it does not interfere with native sample components. publications.gc.ca |

Trace Analysis in Complex Matrices

Analyzing trace levels of compounds in complex matrices like blood, urine, soil, or food is a significant challenge due to the high potential for interference from other components. The combination of derivatization with pentafluorophenoxyacetyl chloride and the use of this compound as an internal standard provides a robust strategy for such demanding applications.

For instance, to measure a trace amount of an illicit amine drug in a urine sample, the sample would first have the internal standard (this compound) added. Following an extraction and cleanup procedure to isolate the drug and the internal standard, the extract would be treated with pentafluorophenoxyacetyl chloride. This reaction converts both the amine drug (to an amide) and the internal standard acid (to a mixed anhydride (B1165640) or other derivative) into forms suitable for GC-ECD analysis. The high sensitivity of the ECD to these derivatives allows for quantification at very low concentrations, while the internal standard corrects for any analyte loss during the extensive sample preparation, ensuring the final reported concentration is accurate.

Medicinal Chemistry and Biological Activity Research

Biological Activity and Bioactivity Profiling

The biological activities of phenoxyacetic acid derivatives are well-documented, and the introduction of fluorine atoms is known to significantly modify these properties. The parent molecule, phenoxyacetic acid, is recognized for a range of bioactivities, including antimicrobial, anticancer, analgesic, anti-inflammatory, and plant growth inhibitory effects. researchgate.net Research into pentafluorophenoxyacetic acid often involves its use as a reagent to impart the highly fluorinated phenyl group to a target molecule, thereby altering its therapeutic or biological properties.

While phenoxyacetic acid derivatives have been investigated for antimicrobial activity, specific studies detailing the antimicrobial properties of this compound are not extensively documented in current literature. researchgate.netmdpi.com The general principle in medicinal chemistry is that the addition of fluorine can enhance a compound's ability to penetrate cell membranes, which may influence its antimicrobial efficacy. epdf.pub However, without direct experimental data, the precise antimicrobial spectrum and potency of this compound remain an area for further investigation.

This compound has been utilized as a building block in the synthesis of novel anticancer agents. google.comgoogleapis.comepo.org Its application is evident in the creation of derivatives of known antineoplastic compounds like podophyllotoxin (B1678966) and colchicine. google.comepo.orggoogleapis.com In these studies, this compound is used to create an ester linkage with the parent drug. This modification is intended to alter the pharmacological properties of the anticancer agent, potentially affecting its solubility, stability, and interaction with biological targets. google.comepo.org For instance, it was used in the synthesis of 4-O-acyl-4'-demethylepipodophyllotoxin analogs and derivatives of N-deacetylthiocolchicine, which were then evaluated for their antitumor activity. epo.orggoogleapis.com This application underscores the importance of the pentafluorophenoxy group in modifying bioactive molecules for oncological research, even though the intrinsic anticancer activity of this compound itself is not the primary focus of these studies.

The broader class of phenoxyacetic acids is known to possess potential analgesic and anti-inflammatory effects. researchgate.net Fluorination is a common strategy in medicinal chemistry to enhance the potency and metabolic stability of nonsteroidal anti-inflammatory drugs (NSAIDs). epdf.pub While these principles suggest that this compound could be a candidate for such activities, dedicated research confirming its specific analgesic or anti-inflammatory efficacy is not prominently available in the reviewed literature.

Phenoxyacetic acid and its chlorinated derivatives are widely known as herbicides and plant growth regulators. researchgate.netmdpi.com Their mechanism of action often involves mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of the target plant. The substitution on the phenyl ring is a key determinant of this activity. While it is plausible that this compound could exhibit effects on plant growth, detailed studies characterizing its specific herbicidal or growth-regulating properties are limited.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For the phenoxyacetic acid class of molecules, SAR studies have shown that the type, number, and position of substituents on the aromatic ring significantly impact their physicochemical properties and biological effects. mdpi.comresearchgate.net

Introducing substituents like chlorine atoms alters the electronic charge distribution in the molecule, which in turn affects its reactivity and interaction with biological targets. mdpi.com For example, the distribution of electrostatic potential, which influences how a molecule interacts with receptors or enzyme active sites, is heavily modified by halogen substitution. mdpi.com

| Property | Phenoxyacetic Acid | Chlorinated Phenoxyacetic Acids | This compound (Predicted) |

| Substituents | None | 1-3 Chlorine atoms | 5 Fluorine atoms |

| Electron Density | Standard distribution on the aromatic ring | Altered electron distribution, creating electrophilic and nucleophilic regions depending on Cl position. mdpi.com | Strong withdrawal of electron density from the aromatic ring due to high electronegativity of fluorine. epdf.pub |

| Lipophilicity | Moderate | Generally increased with the addition of chlorine atoms. mdpi.com | Significantly increased due to perfluorination. epdf.pub |

| Biological Activity | Base activity as herbicide and other bioactivities. researchgate.net | Varies significantly with the position and number of chlorine atoms, affecting herbicidal selectivity and toxicity. mdpi.comresearchgate.net | Expected to be significantly different from the parent compound due to drastic changes in electronic and steric properties. |

This table is generated based on established chemical principles and data from related compounds.

The replacement of hydrogen with fluorine is a key strategy in drug design, and the effects of this substitution are multifaceted. chimia.ch The introduction of five fluorine atoms onto the phenyl ring of phenoxyacetic acid dramatically alters its molecular properties compared to the parent compound.

Electronic Effects : Fluorine is the most electronegative element, and its presence on the aromatic ring has a strong electron-withdrawing effect. This lowers the pKa of the carboxylic acid group, making it more acidic. It also modifies the molecule's ability to engage in electronic interactions with biological targets. epdf.pubnih.gov

Lipophilicity : Perfluorination of an aromatic ring generally increases the lipophilicity (fat-solubility) of a molecule. epdf.pub This can enhance its ability to cross biological membranes, such as the cell wall of bacteria or the plasma membrane of cancer cells, potentially increasing bioavailability and potency. chimia.ch

Metabolic Stability : The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. This makes fluorinated compounds more resistant to metabolic degradation, particularly oxidative processes carried out by cytochrome P450 enzymes. This increased stability can lead to a longer biological half-life. chimia.ch

Conformational Effects and Binding : The steric bulk of fluorine, while only slightly larger than hydrogen, can influence the preferred conformation of a molecule. In a pentafluorinated ring, the cumulative effect can alter how the molecule fits into an enzyme's active site or a protein's receptor pocket. researchgate.net The C-F bond can also participate in unique non-covalent interactions, such as hydrogen bonds and multipolar interactions, which can enhance binding affinity to a biological target. nih.gov

Role of the Carboxylic Acid Moiety

The carboxylic acid moiety is a critical functional group in the structure of many biologically active compounds, including phenoxyacetic acid derivatives. Its significance stems from its physicochemical properties, which influence a molecule's pharmacokinetic and pharmacodynamic profiles.

In the context of medicinal chemistry, the carboxylic acid group of this compound is pivotal for several reasons:

Target Interaction: The carboxylate group, being ionized at physiological pH, can form strong ionic interactions, or salt bridges, with positively charged residues (e.g., arginine, lysine) in the binding site of a biological target. It is also a proficient hydrogen bond donor and acceptor, further anchoring the molecule to its target receptor or enzyme. This two-point attachment capability is a foundational concept in the activity of auxin-type growth regulators, where the carboxyl group serves as a primary binding point to the plant substrate. nih.gov For phenoxyacetic acid derivatives designed as agonists for receptors like the free fatty acid receptor 1 (FFA1), the carboxylic acid is essential for binding and activation. nih.gov

Physicochemical Properties: The presence of the carboxylic acid group significantly impacts the water solubility of the parent molecule. nih.gov While this can be advantageous for formulation, it can also present challenges for membrane permeability, as the ionized form does not readily cross lipid bilayers via passive diffusion. This duality often necessitates a balance between aqueous solubility and lipophilicity for optimal bioavailability.

Metabolic Handle: The carboxylic acid group can serve as a site for metabolic reactions, such as glucuronidation, which is a major pathway for the elimination of many xenobiotics.

| Functional Aspect | Role of the Carboxylic Acid Moiety | Example/Context |

|---|---|---|

| Target Binding | Forms ionic bonds and hydrogen bonds with receptor/enzyme active sites. | Interaction with positively charged amino acid residues (lysine, arginine). nih.gov |

| Solubility | Increases aqueous solubility when ionized at physiological pH. | Improves dissolution in biological fluids. nih.gov |

| Permeability | Can limit passive diffusion across lipid membranes due to its charge. | A key consideration in balancing ADME properties. |

| Acidity (pKa) | Influenced by substituents on the aromatic ring (e.g., fluorine atoms). | Affects the strength of target interactions and overall pharmacokinetics. |

Drug Design and Development Considerations

The inherent properties of the carboxylic acid group, while crucial for biological activity, often present challenges in drug development, such as poor membrane permeability and rapid metabolism. To overcome these limitations, medicinal chemists employ various strategies, including the design of prodrugs and the use of targeted delivery systems.

A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes enzymatic or chemical conversion in the body to release the active drug. rutgers.edu For carboxylic acid-containing drugs like this compound, the most common prodrug approach is esterification. scirp.org

Ester Prodrugs: By converting the polar carboxylic acid into a less polar ester, the lipophilicity of the molecule is increased. scirp.org This modification can significantly enhance its ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier, via passive diffusion. Once absorbed into the systemic circulation or target tissue, ubiquitous esterase enzymes hydrolyze the ester bond, regenerating the active carboxylic acid. rutgers.edu This strategy has been successfully applied to numerous drug classes, including ACE inhibitors (e.g., enalapril). rutgers.edu For this compound, forming a simple alkyl ester (e.g., ethyl pentafluorophenoxyacetate) could improve its oral bioavailability.

Carrier-Linked Prodrugs: The carboxylic acid can also be linked to a carrier molecule, such as an amino acid or a polymer. For instance, creating a polymeric prodrug by conjugating a fluorinated acetic acid derivative (like 5-fluorouracil-1-acetic acid) to a polyethylene (B3416737) glycol (PEG) carrier has been shown to increase drug loading and provide sustained release. nih.govnih.gov This approach not only improves pharmacokinetic properties but can also aid in targeted delivery.

The design of an effective ester prodrug requires careful consideration of the balance between chemical stability, enzymatic lability, and the properties of the promoiety (the alcohol portion of the ester), which should be non-toxic. nih.gov

| Prodrug Strategy | Mechanism | Potential Advantage for this compound |

|---|---|---|

| Simple Esterification (e.g., Ethyl Ester) | Masks the polar carboxylic acid, increasing lipophilicity. Cleaved by esterases in vivo. | Enhanced membrane permeability and oral absorption. scirp.org |

| Polymeric Prodrugs (e.g., PEG conjugate) | Covalent linkage to a polymer carrier via an ester bond. | Increased drug loading, prolonged circulation time, and potential for passive targeting (EPR effect). nih.govnih.gov |

| Amino Acid Conjugates | Forms an amide or ester linkage with an amino acid. | May utilize amino acid transporters for improved uptake. |

Targeted delivery aims to concentrate a therapeutic agent at its site of action, thereby increasing efficacy and reducing off-target side effects. mdpi.com Molecules like this compound can be incorporated into various targeted delivery platforms, often leveraging the carboxylic acid moiety for conjugation.

Nanoparticle-Based Systems: The drug can be encapsulated within or covalently attached to the surface of nanoparticles (NPs), such as liposomes, polymeric NPs, or inorganic NPs. mdpi.com The carboxylic acid group provides a convenient handle for conjugation to the NP surface. These systems can be designed for passive or active targeting.

Passive Targeting: Nanoparticles tend to accumulate in tumor tissues due to the enhanced permeability and retention (EPR) effect, offering a passive targeting mechanism. nih.gov

Active Targeting: The surface of the nanoparticles can be decorated with ligands (e.g., antibodies, peptides, folic acid) that bind to specific receptors overexpressed on cancer cells, leading to receptor-mediated endocytosis. nih.gov For example, a targeted system was developed for 5-fluorouracil (B62378) by conjugating it to folic acid-functionalized liposomes to target cancer cells overexpressing folate receptors. nih.gov

pH-Responsive Systems: The acidic microenvironment of tumors (pH ~6.5) compared to normal tissues (pH ~7.4) can be exploited for targeted drug release. nih.gov A drug containing a carboxylic acid can be linked to a pH-sensitive polymer. In the acidic tumor environment, the polymer undergoes a conformational change or the linkage is cleaved, releasing the active drug preferentially at the target site.

The incorporation of the pentafluorophenyl group can also play a role in delivery. Its lipophilic nature might enhance association with lipid-based carriers like liposomes, while its distinct chemical signature could be utilized for specific interactions within a delivery system.

Environmental Research and Degradation Studies

Degradation Mechanisms and Pathways

Perfluorinated compounds are characterized by their high resistance to degradation under typical environmental conditions. epa.govresearchgate.net

Advanced Oxidation Processes (AOPs) are a key area of research for the degradation of persistent PFAS like PFOA and PFOS. These technologies generate highly reactive species, such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), to break down these stable compounds. nih.govepa.gov However, many perfluoroalkyl acids are recalcitrant toward attack by hydroxyl radicals alone. nih.govresearchgate.net

Common oxidative degradation technologies studied for PFAS include:

Electrochemical Oxidation: This method uses specialized anodes, such as boron-doped diamond (BDD) or titanium suboxide, to generate powerful oxidants that can degrade PFAAs. epa.govrsc.orgresearchgate.net The process typically involves direct electron transfer from the PFAS molecule to the anode and attack by electrochemically generated radicals. rsc.orgmdpi.com Studies on PFOA show degradation proceeds through the removal of the carboxyl group followed by the stepwise breakdown of the perfluorinated chain. mdpi.com

Photocatalysis: This process uses a semiconductor catalyst (like titanium dioxide, TiO₂) and light to generate reactive oxygen species. uts.edu.aunih.gov While standard TiO₂ has shown limited effectiveness for highly stable PFAS, modifications to the catalyst can improve degradation rates for compounds like PFOA. nih.gov

Photolysis: Direct degradation by UV light can occur, sometimes enhanced by the presence of other chemicals like sulfite. chemrxiv.org For PFOA, the degradation mechanism is believed to involve photo-Kolbe decarboxylation. researchgate.net

While no specific studies on the oxidative degradation of pentafluorophenoxyacetic acid were identified, its structure as a carboxylic acid suggests that mechanisms involving decarboxylation could be a potential initial step in its breakdown under these advanced treatment conditions.

Perfluorinated acids like this compound are generally considered to be resistant to biodegradation. epa.govnih.govprinceton.edu The high strength of the carbon-fluorine bonds makes them difficult for microbial enzymes to break. encyclopedia.pub Research into the biodegradation of PFAS has primarily shown that polyfluorinated substances, which contain some carbon-hydrogen bonds, are more susceptible to microbial transformation. nih.gov These transformations can sometimes lead to the formation of more stable perfluorinated acids as terminal products. itrcweb.org There is no evidence to suggest that this compound undergoes significant microbial degradation in the environment.

Remediation and Treatment Technologies

For the removal of PFAS from contaminated water, several technologies have proven effective, primarily by separating the compounds from the water rather than destroying them. epa.gov

Activated Carbon Adsorption: Granular activated carbon (GAC) is a widely studied and used technology for removing PFAS from drinking water. epa.govaimspress.com The hydrophobic and oleophobic nature of the fluorinated part of the molecule leads to its adsorption onto the porous carbon surface. aimspress.comaimspress.com The effectiveness of GAC can vary depending on the specific PFAS, with longer-chain compounds generally being more effectively removed than shorter-chain ones. nih.gov

Ion Exchange (IX) Resins: Anion exchange resins are highly effective for PFAS removal. waterworld.comyoutube.com These resins use positively charged functional groups to attract and bind the negatively charged anionic head of PFAAs (like the carboxylate group of this compound). nih.govyoutube.comsci-hub.se IX resins can have a higher capacity and longer service life than GAC for many PFAS. nih.govlanxess.com

High-Pressure Membranes: Technologies like reverse osmosis and nanofiltration can effectively remove PFAS, including PFOA and PFOS, from water. epa.govnih.gov These processes physically block the PFAS molecules from passing through the membrane.

While specific performance data for this compound is not available, its anionic nature and fluorinated structure suggest that established technologies like granular activated carbon and ion exchange resins would be effective for its removal from water. epa.govsci-hub.se

Common PFAS Remediation Technologies

| Technology | Mechanism | General Effectiveness for PFAAs |

|---|---|---|

| Granular Activated Carbon (GAC) | Adsorption of the hydrophobic fluorinated tail onto the carbon surface. aimspress.comaimspress.com | Effective, particularly for longer-chain PFAAs. nih.gov |

| Ion Exchange (IX) | Electrostatic attraction between the anionic head of the PFAA and positively charged resin. nih.govsci-hub.se | Highly effective, often outperforming GAC. nih.govlanxess.com |

| Reverse Osmosis/Nanofiltration | Physical separation using high-pressure membranes. epa.gov | Very effective at removing a wide range of PFAS. epa.gov |

| Electrochemical Oxidation | Destructive method using electrodes to generate powerful oxidants. epa.govrsc.org | Promising destructive technology, demonstrated for PFOA/PFOS. rsc.orgunlv.edu |

Q & A

Q. How is pentafluorophenoxyacetic acid synthesized, and what analytical methods are used to verify its purity and structure?

this compound is synthesized via esterification or substitution reactions involving pentafluorophenol and chloroacetic acid derivatives. Structural verification typically employs nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Purity is assessed using gas chromatography/mass spectrometry (GC/MS) with flame ionization detection (FID) or electron capture detection (ECD), which can detect impurities at parts-per-billion levels. Calibration standards spiked with the compound are used to validate retention times and response factors in chromatographic systems .

Q. What is the role of this compound as an internal standard in herbicide residue analysis?

The compound serves as an internal standard in GC/MS for quantifying chlorinated herbicides due to its structural similarity to target analytes and absence in environmental samples. It is derivatized (e.g., as a pentafluorobenzyl [PFB] ester) and spiked into calibration standards and sample extracts. Response factors (RF) for target herbicides are calculated relative to its stable signal, minimizing matrix effects and instrument variability. This method ensures accurate quantification in complex environmental matrices .

Q. How is this compound characterized in terms of physicochemical properties, and what databases provide authoritative data?

Key properties such as melting point (108–110°C), molecular weight (242.10 g/mol), and spectral data are documented in the NIST Chemistry WebBook (SRD 69). These datasets are validated through peer-reviewed experimental protocols, ensuring reliability for method development. Researchers should cross-reference these values with experimental measurements (e.g., differential scanning calorimetry for melting point) to confirm batch-specific consistency .

Advanced Research Questions

Q. How can researchers optimize derivatization protocols for this compound to enhance sensitivity in trace-level analysis?

Derivatization efficiency depends on reaction time, temperature, and catalyst selection. For example, PFB ester formation requires anhydrous conditions and trimethylamine as a catalyst. Comparative studies show PFB derivatives yield 2× higher ECD response factors than trichloroethyl (TCE) esters for monochlorinated herbicides. Researchers should conduct factorial experiments to identify optimal conditions and validate yields using surrogate recovery tests .

Q. What methodological challenges arise when using this compound as a reference in multi-analyte GC/MS workflows, and how can they be resolved?

Co-elution with structurally similar perfluorinated compounds (e.g., PFDoA, PFTrDA) can cause signal interference. To mitigate this, employ tandem mass spectrometry (MS/MS) with selective ion monitoring (SIM) or use orthogonal separation techniques like two-dimensional gas chromatography (GC×GC). Additionally, isotopic labeling (e.g., ^13C or ^18F analogs) improves specificity in high-background samples .

Q. How do response factor variations between this compound and target analytes impact quantification accuracy, and how can these discrepancies be corrected?

Variations arise from differences in derivatization efficiency, ionization potential, and detector sensitivity. To address this, generate compound-specific RFs using matrix-matched calibration curves. For example, in herbicide analysis, RFs for PFB esters of 2,4-D (dichlorinated) are normalized against this compound’s PFB ester, reducing bias from detector nonlinearity .

Q. What strategies differentiate this compound from other per- and polyfluoroalkyl substances (PFAS) in environmental samples?

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) can distinguish its unique fragmentation pattern (e.g., m/z 242.10 for [M-H]⁻) from longer-chain PFAS like PFDA (m/z 513.97). Additionally, solid-phase extraction (SPE) with mixed-mode sorbents selectively isolates carboxylic acid-containing PFAS, reducing interference from sulfonates .

Methodological Notes

- Data Contradictions : Discrepancies in reported melting points or retention times may stem from impurities or instrumental drift. Always validate against certified reference materials (CRMs) .

- Advanced Calibration : For multi-laboratory studies, use inter-laboratory comparisons to harmonize RF calculations and minimize systematic errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.